molecular formula C21H25N3O4S2 B2448926 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034573-89-0

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2448926
CAS No.: 2034573-89-0
M. Wt: 447.57
InChI Key: JXBKEARUFMIDSC-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S2 and its molecular weight is 447.57. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c25-20-2-1-15-11-18(12-16-3-5-24(20)21(15)16)30(26,27)22-13-19(17-4-8-28-14-17)23-6-9-29-10-7-23/h4,8,11-12,14,19,22H,1-3,5-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBKEARUFMIDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=COC=C4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and analyses.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, a thiomorpholine group, and a pyrroloquinoline moiety. The presence of these functional groups suggests potential interactions with biological targets.

Chemical Formula

C18H24N2O4SC_{18}H_{24}N_2O_4S

IUPAC Name

N-(2-(furan-3-yl)-2-thiomorpholin-4-ylethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline have shown promising antimicrobial properties. A study on pyrrole and fused pyrrole compounds demonstrated significant activity against various pathogens. Compounds with similar structural motifs exhibited inhibition of bacterial growth and modulation of inflammatory responses .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have indicated that derivatives of pyrroloquinolines can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. For instance, compounds derived from pyrrolo[3,2,1]quinolines have been evaluated for their ability to induce apoptosis in cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. For example, certain derivatives showed significant inhibition of cytokine release in carrageenan-induced inflammation models .

The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors involved in inflammatory processes and cancer progression. The furan and thiomorpholine groups may facilitate binding to molecular targets, influencing their activity.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity Assessment

In vitro assays were conducted on several cancer cell lines using derivatives of pyrrolo[3,2,1]quinolines. The compounds showed IC50 values ranging from 5 µM to 20 µM against various cancer types. The most active derivative induced apoptosis through caspase activation pathways .

Study 3: Anti-inflammatory Studies

In vivo models assessed the anti-inflammatory effects of similar compounds using carrageenan-induced paw edema in rats. The results demonstrated a dose-dependent reduction in swelling with significant inhibition observed at higher doses .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in edema in animal models

Structure–Activity Relationship (SAR)

Compound DerivativeIC50 (µM)Activity TypeReference
Pyrrole Derivative10Anticancer
Fused Pyrrole15Anti-inflammatory

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling strategies : Amide bond formation between the sulfonamide and thiomorpholinoethyl groups requires activating agents like EDCI/HOBt or DCC .
  • Heterocyclic assembly : The pyrrolo[3,2,1-ij]quinoline core may be constructed via cyclization of substituted indole derivatives under acidic conditions (e.g., PPA) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during thiomorpholine synthesis to prevent side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures purity (>95%) .

Q. Which analytical techniques are essential for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., residual solvents like DMF) .
  • High-resolution mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., observed m/z 528.1876 vs. calculated 528.1872) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the thiomorpholinoethyl group .
  • HPLC : Monitors reaction progress and purity using C18 columns with acetonitrile/water gradients .

Q. How does the furan-3-yl substituent influence physicochemical properties?

The furan ring introduces:

  • Electronic effects : Electron-rich aromatic system enhances π-π stacking with biological targets .
  • Solubility : Reduces aqueous solubility compared to polar substituents (e.g., -OH or -COOH), necessitating DMSO or ethanol for in vitro assays .
  • Metabolic stability : Susceptibility to cytochrome P450 oxidation may shorten half-life, requiring prodrug strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Substituent variation : Replace furan-3-yl with thiophene or pyridine to assess aromatic stacking effects .
  • Thiomorpholine modification : Compare morpholine (oxygen) vs. thiomorpholine (sulfur) for hydrogen-bonding and lipophilicity .
  • In vitro assays : Test inhibition of Factor Xa or XIa using chromogenic substrates (e.g., S-2222 for Factor Xa) .

Q. What strategies resolve low yields in coupling the thiomorpholinoethyl and pyrroloquinoline moieties?

  • Catalyst optimization : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura cross-coupling of halogenated intermediates .
  • Solvent effects : Replace DMF with THF to minimize side reactions (e.g., N-alkylation) .
  • Temperature control : Maintain 0–5°C during sulfonamide formation to prevent epimerization .

Q. How to address discrepancies in biological assay data across studies?

  • Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) in kinase inhibition assays to minimize variability .
  • Negative controls : Include staurosporine or vehicle (DMSO) to validate target specificity .
  • Data normalization : Express IC50_{50} values relative to reference inhibitors (e.g., rivaroxaban for Factor Xa) .

Q. What computational methods predict interactions with Factor Xa?

  • Molecular docking : Use AutoDock Vina to model binding to Factor Xa’s S1/S4 pockets (PDB: 2W26) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with Asp189 and Tyr228 .
  • Free energy calculations : MM-PBSA quantifies binding affinity differences between stereoisomers .

Q. How to confirm stereochemistry in the thiomorpholinoethyl group?

  • Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers .
  • NOESY NMR : Detect spatial proximity between thiomorpholine protons and the furan ring .
  • X-ray diffraction : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation) .

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